molecular formula C30H32ClN3O4S B454737 N-(3-CHLORO-2-METHYLPHENYL)-2-[3-(3,4-DIMETHOXYPHENETHYL)-1-(2,4-DIMETHYLPHENYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]ACETAMIDE

N-(3-CHLORO-2-METHYLPHENYL)-2-[3-(3,4-DIMETHOXYPHENETHYL)-1-(2,4-DIMETHYLPHENYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]ACETAMIDE

Cat. No.: B454737
M. Wt: 566.1g/mol
InChI Key: MYDDOCRPAJADST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-CHLORO-2-METHYLPHENYL)-2-[3-(3,4-DIMETHOXYPHENETHYL)-1-(2,4-DIMETHYLPHENYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]ACETAMIDE is a complex organic compound that belongs to the class of imidazolidinyl derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-2-METHYLPHENYL)-2-[3-(3,4-DIMETHOXYPHENETHYL)-1-(2,4-DIMETHYLPHENYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]ACETAMIDE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps may include:

  • Formation of the imidazolidinyl core through cyclization reactions.
  • Introduction of the chloromethylphenyl and dimethoxyphenethyl groups via substitution reactions.
  • Final acylation to form the acetamide group.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

  • Use of catalysts to enhance reaction rates.
  • Control of temperature and pressure to favor desired reaction pathways.
  • Purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLORO-2-METHYLPHENYL)-2-[3-(3,4-DIMETHOXYPHENETHYL)-1-(2,4-DIMETHYLPHENYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include:

  • Oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution reagents like halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-CHLORO-2-METHYLPHENYL)-2-[3-(3,4-DIMETHOXYPHENETHYL)-1-(2,4-DIMETHYLPHENYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]ACETAMIDE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzyme activity.

    Receptors: Binding to receptors to modulate signaling pathways.

    Pathways: Interference with metabolic or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-CHLORO-2-METHYLPHENYL)-2-[3-(3,4-DIMETHOXYPHENETHYL)-1-(2,4-DIMETHYLPHENYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]ACETAMIDE may include other imidazolidinyl derivatives with different substituents. Examples include:

  • N-(2-METHYLPHENYL)-2-[3-(3,4-DIMETHOXYPHENETHYL)-1-(2,4-DIMETHYLPHENYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]ACETAMIDE
  • N-(3-CHLORO-2-METHYLPHENYL)-2-[3-(3,4-DIMETHOXYPHENETHYL)-1-(2,4-DIMETHYLPHENYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]PROPIONAMIDE

Uniqueness

The uniqueness of this compound lies in its specific substituents, which may confer unique biological activities or chemical properties compared to other similar compounds.

Properties

Molecular Formula

C30H32ClN3O4S

Molecular Weight

566.1g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2,4-dimethylphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide

InChI

InChI=1S/C30H32ClN3O4S/c1-18-9-11-24(19(2)15-18)34-29(36)25(17-28(35)32-23-8-6-7-22(31)20(23)3)33(30(34)39)14-13-21-10-12-26(37-4)27(16-21)38-5/h6-12,15-16,25H,13-14,17H2,1-5H3,(H,32,35)

InChI Key

MYDDOCRPAJADST-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)N2C(=O)C(N(C2=S)CCC3=CC(=C(C=C3)OC)OC)CC(=O)NC4=C(C(=CC=C4)Cl)C)C

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C(N(C2=S)CCC3=CC(=C(C=C3)OC)OC)CC(=O)NC4=C(C(=CC=C4)Cl)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.